7-[(3-methoxyphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
7-[(3-methoxyphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with a methoxyphenyl group
Mechanism of Action
Target of Action
The primary target of 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is the Fibroblast growth factor receptor 1 (FGFR1) . FGFR1 is a cell-surface receptor for fibroblast growth factors and plays an essential role in the regulation of embryonic development, cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with its target, FGFR1, and inhibits its activity . This interaction leads to the modulation of several signaling cascades, including the activation of RAS, MAPK1/ERK2, MAPK3/ERK1, and the MAP kinase signaling pathway, as well as the AKT1 signaling pathway . It also promotes the phosphorylation of SHC1, STAT1, and PTPN11/SHP2 .
Biochemical Pathways
The compound affects the FGFR1 signaling pathway, which in turn modulates several downstream effects. The activation of PLCG1 leads to the production of the cellular signaling molecules diacylglycerol and inositol 1,4,5-trisphosphate . The compound’s action on FGFR1 also influences the release of neurotransmitters .
Pharmacokinetics
The pharmacokinetics of 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are characterized by a slow absorption and elimination rate . The compound shows a double peak in the plasma concentration-time curve, indicating a complex absorption and distribution process . The highest distribution of the compound after absorption was found in the stomach, followed by the lung .
Result of Action
The compound’s action results in the modulation of the release of neurotransmitters . This can lead to various molecular and cellular effects, potentially providing analgesic, anti-inflammatory, or neuroprotective effects .
Biochemical Analysis
Biochemical Properties
7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids . This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes. Additionally, 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione interacts with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound can reduce inflammation and provide neuroprotection.
Cellular Effects
The effects of 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione on various cell types and cellular processes are profound. In neuronal cells, it has been shown to protect against oxidative stress and apoptosis induced by amyloid beta-protein (Aβ), a key factor in Alzheimer’s disease . This compound enhances cell viability, reduces lipid peroxidation, and modulates signaling pathways such as c-Jun N-terminal kinases (JNK), extracellular-signal-regulated kinases (ERK), and p38 mitogen-activated protein kinase (MAPK) . These effects contribute to its neuroprotective properties. Furthermore, 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione influences gene expression and cellular metabolism, promoting cell survival and function.
Molecular Mechanism
At the molecular level, 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects through several mechanisms. It binds to the active site of FAAH, inhibiting its activity and leading to increased levels of endocannabinoids . This binding interaction is likely irreversible or slowly reversible, contributing to its sustained effects. Additionally, the compound inhibits COX-2 by binding to its active site, reducing the production of pro-inflammatory prostaglandins . These molecular interactions highlight the compound’s potential as a therapeutic agent for neuroprotection and anti-inflammatory purposes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound maintains its neuroprotective and anti-inflammatory effects over extended periods, suggesting its potential for chronic therapeutic use
Dosage Effects in Animal Models
The effects of 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity . At high doses, some adverse effects, such as gastrointestinal disturbances and mild hepatotoxicity, have been observed . These findings highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is involved in several metabolic pathways. It undergoes O-demethylation, leading to the formation of 2-hydroxyacetamide metabolites . Additionally, the compound is subject to N-dealkylation, hydroxylation, and conjugation reactions, which are mediated by various cytochrome P450 enzymes . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, affecting its therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites. Additionally, binding to plasma proteins can influence its distribution and accumulation in various tissues . These factors play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-(3-methoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-methoxyphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a methoxyphenylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[(3-methoxyphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group or to modify the purine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction can lead to demethylated purine derivatives.
Scientific Research Applications
7-[(3-methoxyphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate with mild stimulant properties.
Theophylline: A purine derivative used in the treatment of respiratory diseases.
Uniqueness
7-[(3-methoxyphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties compared to other purine derivatives. This structural feature may enhance its binding affinity to specific molecular targets and increase its potential as a therapeutic agent.
Properties
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-17-13-12(14(20)18(2)15(17)21)19(9-16-13)8-10-5-4-6-11(7-10)22-3/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFUYIIMGLLNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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